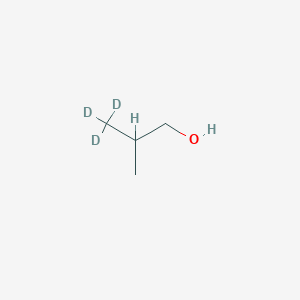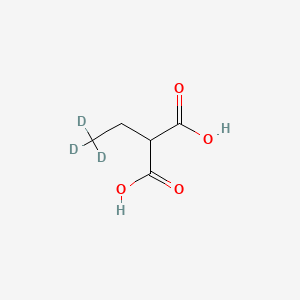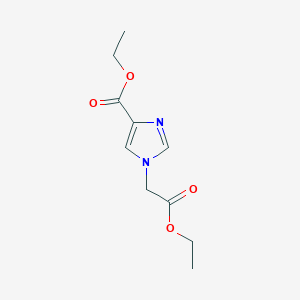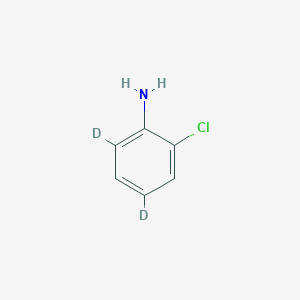
2,6-Dichlorotoluene-3,4,5-D3
Vue d'ensemble
Description
2,6-Dichlorotoluene-3,4,5-D3 is a chemical compound with the molecular formula C7H6Cl2 . It is an important organic intermediate that can be used in various fields .
Synthesis Analysis
The synthesis of this compound can be achieved through several methods. One such method involves the Sandmeyer reaction on 2-amino-6-chlorotoluene, ring chlorination, and desulfonylation of p-toluene sulfonyl chloride . Another method involves the chlorination and dealkylation of 4-tert-butyltoluene or 3,5-di-tert-butyltoluene .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of two chlorine atoms and three deuterium atoms attached to a toluene ring . The exact positions of these atoms on the ring can be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy .Physical and Chemical Properties Analysis
This compound is a clear liquid . It has a molecular weight of 164.043g/mol . The compound has a melting point of 2°C and a boiling point range of 196 - 203°C . It is considered a combustible liquid .Applications De Recherche Scientifique
Isotopic Abundance and Stability
2,6-Dichlorotoluene-3,4,5-D3 is a compound whose isotopic abundance and stability have been studied extensively. A notable study in this domain highlighted the significant increase in isotopic abundance ratios, such as 2H/1H, 13C/12C, 18O/16O, and 37Cl/35Cl, in biofield energy-treated dichlorophenol isomers. This increased isotopic abundance can influence bond energy, reactivity, and stability of the product, suggesting potential applications in areas where these factors are crucial, such as material sciences and chemical manufacturing processes (Trivedi et al., 2016).
Toxicological Studies and Environmental Impact
This compound, as well as its isomers and related compounds, have been a subject of toxicological studies due to their widespread industrial use. For instance, 2,6-diaminotoluene, a structurally related compound, has been studied for its metabolism, disposition, and mutagenicity. Despite being mutagenic in in vitro tests, this compound has been found to be a noncarcinogen in animal models, prompting further research into its biological interactions and potential applications in industrial settings, where understanding the toxicological profiles of substances is crucial (Cunningham et al., 1989).
Analytical and Detection Techniques
The study and application of this compound also involve the development of analytical methods and detection techniques. For instance, 2,4-dichlorophenoxyacetic acid (2,4-D), a compound in the same family, has been measured in rat serum using high-performance liquid chromatography (HPLC), a technique that could potentially be applied or adapted for this compound and its related compounds. This is particularly important in pharmacokinetic studies and environmental monitoring, where accurate detection and measurement are crucial (Chen et al., 2018).
Safety and Hazards
2,6-Dichlorotoluene-3,4,5-D3 is considered hazardous. It is a combustible liquid and can cause skin and eye irritation . It is advised to handle this chemical with appropriate protective equipment and to avoid formation of dust and aerosols . In case of fire, CO2, dry chemical, or foam should be used for extinction .
Propriétés
IUPAC Name |
1,5-dichloro-2,3,4-trideuterio-6-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3/i2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEDNTFWIHCBRK-NRUYWUNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])Cl)C)Cl)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276127 | |
| Record name | Benzene-1,2,3-d3, 4,6-dichloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358731-95-0 | |
| Record name | Benzene-1,2,3-d3, 4,6-dichloro-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=358731-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene-1,2,3-d3, 4,6-dichloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2,6-diazaspiro[3.3]heptane oxalate](/img/structure/B1433841.png)
![(3aS,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-3a-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B1433845.png)
![4-(Methylthio)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1433846.png)


![Sodium;[(8R,9S,13S,14S,17S)-2,4,16,16-tetradeuterio-17-hydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1433850.png)




![4-[1-(trifluoromethyl)cyclopropyl]benzoic acid](/img/structure/B1433858.png)



